
Rhenium--scandium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium–scandium (2/1) is a compound formed by the combination of rhenium and scandium in a 2:1 ratio
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rhenium–scandium (2/1) can be achieved through various synthetic routes. One common method involves the sol-gel process, where rhenium and scandium powders are dissolved in a special solvent under ultra-agitation. This process ensures the uniform distribution of the constituents throughout the powder . Another approach involves the chemical route, where rhenium and scandium oxide doped tungsten nanoparticles are synthesized using the sol-gel method .
Industrial Production Methods: Industrial production of rhenium–scandium (2/1) typically involves the use of high-temperature reactions and specialized equipment to ensure the purity and uniformity of the final product. The sol-gel method is often employed on an industrial scale due to its ability to produce high-quality nanoparticles with controlled properties .
化学反応の分析
Types of Reactions: Rhenium–scandium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of rhenium and scandium, which allow for the formation of stable compounds with diverse chemical characteristics.
Common Reagents and Conditions: Common reagents used in the reactions involving rhenium–scandium (2/1) include hydrogen peroxide, which is used in the sol-gel process to dissolve rhenium and scandium powders . Other reagents may include various solvents and catalysts that facilitate the desired chemical transformations.
Major Products: The major products formed from the reactions involving rhenium–scandium (2/1) depend on the specific reaction conditions and reagents used. For example, the sol-gel process results in the formation of spherical-shaped nanoparticles with uniform grain size and phase purity .
科学的研究の応用
Rhenium–scandium (2/1) has a wide range of scientific research applications. In materials science, it is used to improve the mechanical properties of tungsten nanoparticles, making them suitable for use in high-performance cathodes . In chemistry, rhenium–scandium (2/1) is studied for its catalytic properties, which can be utilized in various chemical reactions . Additionally, the compound’s unique properties make it a valuable material for research in fields such as electronics and nanotechnology.
作用機序
The mechanism by which rhenium–scandium (2/1) exerts its effects is primarily related to its ability to enhance the properties of other materials. For example, the addition of rhenium to scandium-doped tungsten nanoparticles improves their mechanical properties and reduces shrinkage during sintering . This enhancement is attributed to the uniform distribution of rhenium and scandium within the nanoparticles, which leads to improved structural integrity and performance.
類似化合物との比較
Similar Compounds: Similar compounds to rhenium–scandium (2/1) include other rhenium-based alloys and compounds, such as rhenium–tungsten and rhenium–molybdenum alloys . These compounds share some properties with rhenium–scandium (2/1) but differ in their specific applications and performance characteristics.
Uniqueness: Rhenium–scandium (2/1) is unique due to its specific combination of rhenium and scandium, which imparts distinct properties not found in other rhenium-based compounds. The uniform distribution of rhenium and scandium within the nanoparticles results in improved mechanical properties and reduced shrinkage, making it a valuable material for high-performance applications .
特性
CAS番号 |
12038-68-5 |
|---|---|
分子式 |
Re2Sc |
分子量 |
417.37 g/mol |
IUPAC名 |
rhenium;scandium |
InChI |
InChI=1S/2Re.Sc |
InChIキー |
JUYWFPZKHYFFHX-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Re].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




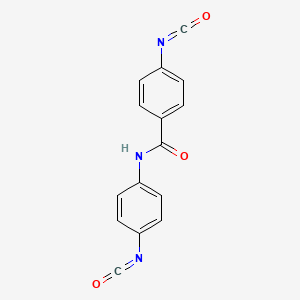
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
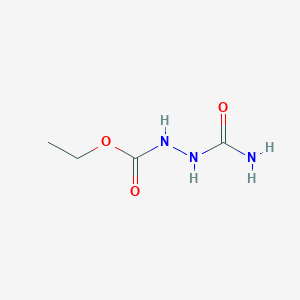
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
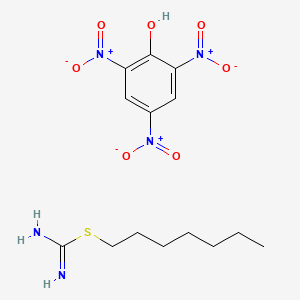
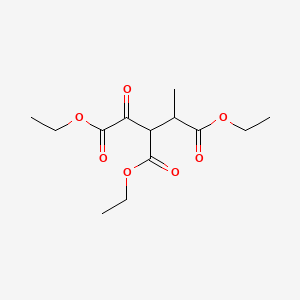
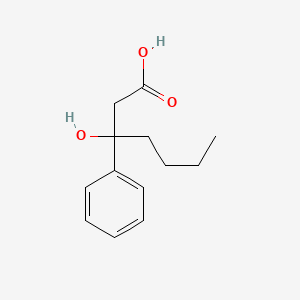
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)


![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
